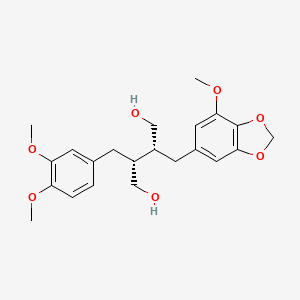
4-Hydroxy-alpha,beta-diphenylbenzeneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Hydroxy-alpha,beta-diphenylbenzeneethanol typically involves the reaction of benzeneethanol with a hydroxyphenyl group under specific conditions . The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
4-Hydroxy-alpha,beta-diphenylbenzeneethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
4-Hydroxy-alpha,beta-diphenylbenzeneethanol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is used in studies related to enzyme activity and protein interactions . Additionally, it is used in the industry for the production of fine chemicals and intermediates .
Mécanisme D'action
The mechanism of action of 4-Hydroxy-alpha,beta-diphenylbenzeneethanol involves its interaction with specific molecular targets and pathways . It can act as an inhibitor or activator of certain enzymes, depending on the context of its use . The compound’s effects are mediated through its binding to active sites on proteins, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
4-Hydroxy-alpha,beta-diphenylbenzeneethanol can be compared to other similar compounds such as this compound derivatives and analogs . These compounds share similar structural features but may have different functional groups or substitutions that confer unique properties . The uniqueness of this compound lies in its specific combination of hydroxy and phenyl groups, which contribute to its distinct chemical behavior and applications .
Propriétés
Numéro CAS |
94549-25-4 |
|---|---|
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.362 |
Nom IUPAC |
4-(2-hydroxy-1,2-diphenylethyl)phenol |
InChI |
InChI=1S/C20H18O2/c21-18-13-11-16(12-14-18)19(15-7-3-1-4-8-15)20(22)17-9-5-2-6-10-17/h1-14,19-22H |
Clé InChI |
DKXUMJRKVWUHAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(C3=CC=CC=C3)O |
Synonymes |
2-(p-Hydroxyphenyl)-1,2-diphenylethanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)










